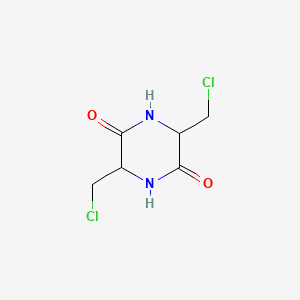

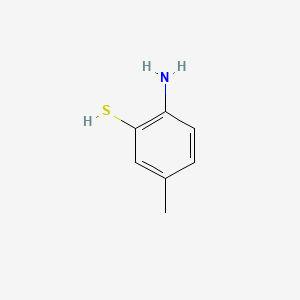

![molecular formula C14H8Br2 B1267485 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene CAS No. 38399-13-2](/img/structure/B1267485.png)

1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene often involves catalyzed reactions and functionalization strategies. For example, Reus et al. (2012) describe efficient routes to functionalized bis(trimethylsilyl)benzenes, which are precursors for benzyne and related compounds, utilizing cobalt-catalyzed Diels-Alder reactions or iridium-mediated C-H activation. These methods highlight the synthesis intricacies of brominated and other functionalized aromatic compounds (Reus, Liu, Bolte, Lerner, & Wagner, 2012). Similarly, Guilarte et al. (2011) developed an efficient synthesis for thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzene derivatives, showcasing the versatility of brominated compounds in synthesizing heterocyclic structures (Guilarte, Fernández-Rodríguez, García-García, Hernando, & Sanz, 2011).

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is crucial for understanding their reactivity and properties. Studies such as that by Fun et al. (2008) provide insights into the crystal structure of bromophenyl compounds, revealing their molecular configurations and the influence of substituents on their overall geometry (Fun, Chantrapromma, Patil, & Dharmaprakash, 2008).

Chemical Reactions and Properties

Brominated aromatic compounds undergo various chemical reactions, including coupling reactions, which are foundational in organic synthesis. For instance, the synthesis and characterization of bis[β-(p-aminophenyl)ethyl] benzene by Hou Hao-qing (2008) through the Sonogashina C—C coupling reaction highlight the reactivity of brominated compounds and their utility in constructing complex organic molecules (Hou Hao-qing, 2008).

Physical Properties Analysis

The physical properties of 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene and related compounds, such as melting points, boiling points, and solubility, are influenced by their molecular structures. The homologous series of bromophenyl compounds synthesized by 徐岳连 et al. (1993) demonstrate varying transition temperatures and liquid crystalline phases, indicating the impact of molecular modifications on physical properties (徐岳连, 陈齐, & 闻建勋, 1993).

Chemical Properties Analysis

The chemical properties of brominated aromatic compounds, including reactivity, stability, and interactions with other chemicals, are key to their applications in synthesis and materials science. The study on 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene by Steele et al. (2004) explores the rotational isomerism and reactivity towards aryllithium conversion, shedding light on the chemical behavior of sterically hindered aryl bromides (Steele, Micha‐Screttas, & Screttas, 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Synthesis of Isoindoles: The reaction of related 1-bromo-2-alkylbenzenes with butyllithium leads to intramolecular cyclization, forming 2,3-dihydro-1H-isoindole-1-thiones. This showcases the potential of bromo-substituted benzene derivatives in synthesizing complex organic compounds (Kobayashi et al., 2013).

- Formation of Halogenated Benzo[b]naphtho[2,1-d]thiophene Derivatives: Treatment of similar ethynylbenzene compounds with metal catalysts can yield halogen-substituted benzo[b]naphtho[2,1-d]thiophene derivatives, indicating the versatility of bromo-substituted benzene derivatives in creating complex organic structures (Chin‐Chau Chen et al., 2014).

Solid State Structure Analysis

- Interchangeability of Halogen and Ethynyl Substituents: The study of solid-state structures of bromo- and fluoro-substituted ethynylbenzenes reveals the interchangeability of halogen and ethynyl groups without significant changes in solid-state structures, which is crucial for understanding the molecular packing in the solid state (Robinson et al., 1998).

Molecular Electronics

- Building Blocks for Molecular Wires: Aryl bromides, including bromophenyl derivatives, serve as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, integral in molecular electronics (Stuhr-Hansen et al., 2005).

Crystal Packing and Dynamics in Molecular Gyroscopes

- Impact on Crystal Packing and Dynamics: Structural modifications in compounds like 1,4-bis-[2-(9-triptycyl)-ethynyl]benzene, which bear similarity to the query compound, can significantly influence the packing arrangements and rotary dynamics of molecular gyroscopes (Garcia‐Garibay & Godinez, 2009).

Synthesis of Ethynylated Biaryls and Asymmetric Diethynylated Benzenes

- Synthesis of Biaryl Derivatives: The sequential coupling of bromo-ethynylbenzene derivatives demonstrates their utility in synthesizing diverse biaryl and asymmetric diethynylated benzene derivatives, showcasing their applicability in organic synthesis (Hassaneen et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-bromo-2-[2-(2-bromophenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGSIXSCGKMAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC2=CC=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323800 | |

| Record name | 1-bromo-2-[2-(2-bromophenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene | |

CAS RN |

38399-13-2 | |

| Record name | 38399-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2-[2-(2-bromophenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

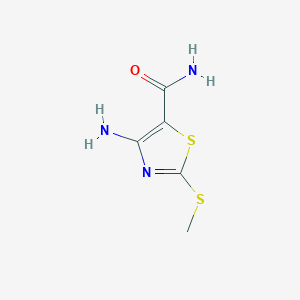

![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)